Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Description
Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidine core. Key structural elements include:
- Ethyl carboxylate group at position 8, enhancing solubility and serving as a synthetic handle for derivatization.
- 2,4-Dimethyl substituents on the pyrrolopyrimidine core, which influence steric and electronic properties.
- 7-(4-Chlorophenyl) group, introducing aromaticity and electron-withdrawing effects due to the chlorine atom.
Its synthesis likely involves cyclocondensation reactions followed by functionalization at the 7-position, analogous to methods described for related compounds .
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-4-23-18(22)16-15(13-5-7-14(19)8-6-13)10-21-12(3)9-11(2)20-17(16)21/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDFTMSISIPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-a]pyrimidine core.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a substitution reaction using a suitable chlorinated aromatic compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
a) Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 338419-86-6)
- Key Difference : Phenyl group at position 7 instead of 4-chlorophenyl.
- The phenyl group may also decrease lipophilicity (clogP ~3.2 vs. ~3.8 for the 4-chlorophenyl derivative) .
b) Ethyl 7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 477859-11-3)
- Key Difference : 3-Chloro-2-thienyl substituent introduces a sulfur-containing heterocycle.
- Impact : The thienyl group increases molecular polarity and may alter metabolic stability. The sulfur atom could participate in hydrogen bonding or coordinate with metal ions, differentiating it from the purely aromatic 4-chlorophenyl analog .
Core Structure Modifications
a) Ethyl 7-(4-Chlorophenyl)-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylate (8b)
- Key Difference: Additional fused triazolo, pyrido, and thieno rings.
- Impact : Increased molecular complexity (MW 433.1 g/mol vs. ~348.8 g/mol for the target compound) and heteroatom count (N5O3S vs. N2O2Cl). This enhances rigidity and may improve target selectivity but complicates synthesis and reduces bioavailability .
b) Ethyl 7-(4-Chlorophenyl)-2,9-dimethyl[1,2,4]triazolo[2''',3''-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylate (9b)
- Key Difference : Additional 9-methyl group on the triazolo ring.
- Melting point (245–247°C) is higher than typical pyrrolopyrimidines (~200–220°C), suggesting improved crystalline stability .
Biological Activity
Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure comprises a pyrrolo[1,2-a]pyrimidine core with various substituents, including a 4-chlorophenyl group and ethyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C18H17ClN2O2
- CAS Number : 338406-13-6
- Molecular Weight : 328.79 g/mol
Structure
The structural formula can be represented as follows:
Medicinal Applications
This compound has been studied for its potential therapeutic effects in various areas:
- Anticancer Activity : Research indicates that compounds in the pyrrolopyrimidine class exhibit cytotoxic effects against various cancer cell lines. This compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Antimicrobial Effects : The compound has shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations above 10 µM.
-
Mechanistic Studies :
- Research focusing on the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor size compared to control groups, supporting its potential as an anticancer therapy.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Structure | Moderate anticancer activity |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Antibacterial properties |
Q & A
Q. What synthetic strategies are effective for preparing Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate, and how do reaction parameters affect yield?
Methodological Answer: The compound can be synthesized via multicomponent condensation reactions or microwave-assisted methods. For example:
- Condensation pathways : Reacting pyrrole precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with chlorophenyl-substituted carbonyl chlorides under reflux conditions (e.g., 45–60°C, 6–12 hours) yields intermediates, followed by cyclization .
- Microwave-assisted synthesis : Significantly reduces reaction time (e.g., 30–60 minutes) and improves yields (up to 40–60%) compared to conventional heating .
- Key parameters : Solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., piperidine for cyclization), and stoichiometric ratios of substituents (e.g., 4-chlorophenyl groups) critically influence yield and purity .
Q. Which spectroscopic techniques are most reliable for structural elucidation, and what key spectral signatures should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- 1H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl), ester methyl groups (δ 1.2–1.4 ppm for ethyl), and pyrrolo-pyrimidine protons (δ 2.5–3.5 ppm for methyl substituents) .
- 13C NMR : Ester carbonyl (δ 165–170 ppm), pyrimidine carbons (δ 150–160 ppm), and chlorophenyl carbons (δ 120–140 ppm) .
- IR Spectroscopy : Confirm ester C=O stretching (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ≈ 360–370) and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement of pyrrolo-pyrimidine derivatives?
Methodological Answer:
- Software selection : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
- Data validation : Cross-check with PLATON or Olex2 to detect missed symmetry or disorder. For example, reports an R factor of 0.055 for a related compound, achievable via iterative refinement of thermal parameters and hydrogen bonding networks .
- Handling twinning : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning, common in chlorophenyl-containing crystals .
Q. How do electronic effects of the 4-chlorophenyl substituent influence reactivity in further functionalization?
Methodological Answer:
- Electrophilic substitution : The electron-withdrawing Cl group directs reactions to meta/para positions. For example, bromination of similar imidazo-pyrimidines occurs preferentially at the 5-position of the pyrrolo ring .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and are hindered by steric bulk from the 2,4-dimethyl groups .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict electrophilic Fukui indices to identify reactive sites .
Q. What computational frameworks are suitable for predicting biological activity based on electronic structure?
Methodological Answer:
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to simulate binding interactions. The 4-chlorophenyl group may enhance hydrophobic interactions in binding pockets .
- QSAR modeling : Develop models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps derived from Gaussian or ORCA calculations .
- MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical residues for interaction .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for pyrrolo-pyrimidine derivatives across studies?
Methodological Answer:
- Isomer identification : Check for tautomerism (e.g., keto-enol equilibria) or rotamers, which split peaks in 1H NMR. reports multiple isomers with distinct δ 2.5–3.5 ppm methyl signals .
- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; aromatic protons shift upfield in DMSO due to hydrogen bonding .
- Quantitative analysis : Use HSQC/HMBC to resolve ambiguous assignments and validate against X-ray data .
Q. Tables for Key Data
| Synthetic Condition Comparison | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–12 hours | 30–60 minutes |
| Yield (%) | 40–50 | 55–65 |
| Key Reference |
| Critical NMR Peaks | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Ethyl CH3 | 1.2–1.4 | Ester methyl |
| 4-Chlorophenyl protons | 7.2–8.1 | Aromatic ring |
| Pyrrolo-pyrimidine CH3 | 2.5–3.5 | 2,4-Dimethyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
